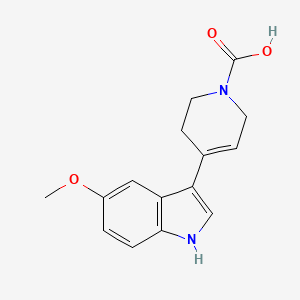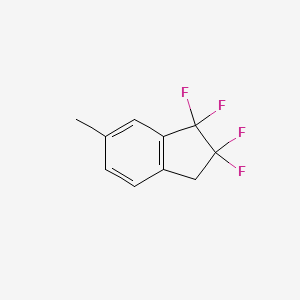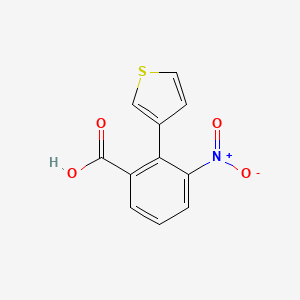
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is a complex organic compound that features both an indole and a dihydropyridine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyridine ring is often found in calcium channel blockers used in cardiovascular medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid typically involves the reaction of 5-methoxyindole with a suitable dihydropyridine precursor. One common method is the Friedel-Crafts acylation reaction, where 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether . This reaction does not require a Lewis acid catalyst and proceeds under mild conditions, yielding the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to the dihydropyridine moiety.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the dihydropyridine ring can interact with calcium channels, modulating their activity. This dual interaction can lead to a range of biological effects, including vasodilation and enzyme inhibition .
相似化合物的比较
Similar Compounds
5-Methoxy-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the methoxyindole structure but differs in the acetic acid moiety.
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid: Contains an oxoacetic acid group instead of the dihydropyridine ring.
Uniqueness
4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is unique due to the combination of the indole and dihydropyridine moieties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in both research and potential therapeutic applications.
属性
CAS 编号 |
920009-26-3 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-20-11-2-3-14-12(8-11)13(9-16-14)10-4-6-17(7-5-10)15(18)19/h2-4,8-9,16H,5-7H2,1H3,(H,18,19) |
InChI 键 |
RPKNBISKFNUSTB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)



![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)


![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
